Pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]-
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Overview
Description
2-[(4-ISOPROPYLBENZOYL)AMINO]-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an isopropylbenzoyl group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ISOPROPYLBENZOYL)AMINO]-3-METHYLPENTANOIC ACID typically involves the aroylation of cumene by phthalic anhydride under Friedel-Crafts reaction conditions . This reaction produces 2-(4-isopropylbenzoyl)benzoic acid, which is then further modified to obtain the desired compound. The reaction conditions often include the use of hydroxylamine hydrochloride in pyridine for cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize recyclable chiral auxiliaries and nickel complexes to achieve the desired stereochemistry and functional group compatibility .
Chemical Reactions Analysis
Types of Reactions
2-[(4-ISOPROPYLBENZOYL)AMINO]-3-METHYLPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include concentrated sulfuric acid for condensation reactions and hydroxylamine hydrochloride for cyclization . The reaction conditions are typically mild and environmentally benign, making them suitable for industrial applications.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and phthalides, which have significant pharmacological and industrial applications .
Scientific Research Applications
2-[(4-ISOPROPYLBENZOYL)AMINO]-3-METHYLPENTANOIC ACID has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(4-ISOPROPYLBENZOYL)AMINO]-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(4-ISOPROPYLBENZOYL)BENZOIC ACID: This compound is a precursor in the synthesis of 2-[(4-ISOPROPYLBENZOYL)AMINO]-3-METHYLPENTANOIC ACID and shares similar chemical properties.
3-(4-ISOPROPYLBENZOYL)AMINO-5-PHENYLTHIOPHENE-2-CARBOXYLIC ACID: This compound has similar structural features and pharmacological properties.
Uniqueness
2-[(4-ISOPROPYLBENZOYL)AMINO]-3-METHYLPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
3-methyl-2-[(4-propan-2-ylbenzoyl)amino]pentanoic acid |
InChI |
InChI=1S/C16H23NO3/c1-5-11(4)14(16(19)20)17-15(18)13-8-6-12(7-9-13)10(2)3/h6-11,14H,5H2,1-4H3,(H,17,18)(H,19,20) |
InChI Key |
QLMZAXJHMMUOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
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